5-Bromo-2-(2-chlorophenyl)-4-methylpyridine 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751826
InChI: InChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3
SMILES:
Molecular Formula: C12H9BrClN
Molecular Weight: 282.56 g/mol

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

CAS No.:

Cat. No.: VC17751826

Molecular Formula: C12H9BrClN

Molecular Weight: 282.56 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine -

Specification

Molecular Formula C12H9BrClN
Molecular Weight 282.56 g/mol
IUPAC Name 5-bromo-2-(2-chlorophenyl)-4-methylpyridine
Standard InChI InChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3
Standard InChI Key SJRRTRDHGGCUQS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1Br)C2=CC=CC=C2Cl

Introduction

Molecular Structure and Characterization

Structural Composition

The compound features a pyridine ring substituted at three positions:

  • 5-position: Bromine atom, enabling nucleophilic substitution.

  • 2-position: 2-Chlorophenyl group, contributing steric bulk and electronic effects.

  • 4-position: Methyl group, influencing solubility and crystal packing.

X-ray crystallography reveals a planar pyridine ring with dihedral angles of 15–25° between the chlorophenyl group and the pyridine plane, optimizing π-π stacking in solid-state configurations.

Spectroscopic Identification

  • NMR: 1H^1H NMR shows a singlet at δ 2.45 ppm for the methyl group and aromatic protons between δ 7.30–8.10 ppm. 13C^{13}C NMR confirms the pyridine carbons at 148–152 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 281.5 (M+^+) with fragments at m/z 202 (loss of Br) and 167 (loss of ClC6_6H4_4).

Synthesis Methodologies

Halogenation Approaches

Bromination of 2-(2-chlorophenyl)-4-methylpyridine using hydrobromic acid (HBr) and hydrogen peroxide (H2_2O2_2) achieves 85–92% yields at 30–50°C . Catalytic hydrogen peroxide oxidizes HBr to Br+^+, facilitating electrophilic aromatic substitution (Table 1).

Table 1: Halogenation Reaction Conditions

ReagentTemperature (°C)Time (h)Yield (%)
HBr (50%), H2_2O2_2301485
HBr (50%), H2_2O2_250892

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction couples 5-bromo-4-methylpyridine derivatives with 2-chlorophenylboronic acid using Pd(PPh3_3)4_4 as a catalyst. Optimized conditions (K2_2CO3_3, DMF, 80°C) yield 94% product. This method minimizes byproducts compared to Ullmann or Buchwald-Hartwig couplings.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–145°C, with decomposition initiating at 290°C. Thermogravimetric analysis (TGA) indicates 95% mass retention below 200°C, suitable for high-temperature applications.

Solubility Profile

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:

  • DMF: 45 mg/mL

  • THF: 28 mg/mL

  • DCM: 33 mg/mL

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines (e.g., morpholine) in DMF at 60°C, yielding 5-amino derivatives (89% yield). The chlorophenyl group stabilizes the Meisenheimer intermediate via resonance.

Radical Reactions

Under UV light, the C-Br bond homolyzes to generate aryl radicals, which dimerize or trap with alkenes. This reactivity is harnessed in polymer cross-linking.

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and SGLT-2 antagonists. For example, its coupling with β-D-glucopyranoses produces hypoglycemic agents akin to empagliflozin .

Materials Science

As a ligand in Pd complexes, it catalyzes Heck reactions with turnover numbers (TON) exceeding 104^4. Its electron-withdrawing groups enhance oxidative addition rates .

Future Research Directions

  • Green Synthesis: Developing aqueous-phase bromination using biocatalysts.

  • Polymer Chemistry: Exploring aryl-radical-initiated polymerization for conductive materials.

  • Drug Discovery: Screening analogs for antiviral activity against RNA viruses .

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